(Leu31,pro34)-neuropeptide Y (13-36) (human, rat)

Description

Introduction to [Leu31,Pro34]-Neuropeptide Y (13-36) in Neuropeptide Y Receptor Research

Historical Context of NPY Receptor Subtype Characterization

The neuropeptide Y (NPY) system comprises four functional G protein-coupled receptors (GPCRs) in humans—Y1, Y2, Y4, and Y5—each with distinct ligand-binding profiles and downstream signaling effects. Initial pharmacological studies in the 1980s and 1990s identified two broad receptor categories:

- Y1 receptors , which require the full-length NPY (1–36) for activation and are associated with vasoconstriction and appetite regulation.

- Y2 receptors , which bind C-terminal fragments such as NPY (13–36) and modulate neurotransmitter release and hippocampal plasticity.

The development of subtype-selective analogs became essential to resolve overlapping receptor functions. Early work by Fuhlendorff et al. (1990) demonstrated that [Leu31,Pro34]NPY, a full-length NPY analog, acted as a Y1-specific agonist by substituting residues critical for Y2 receptor binding. Subsequent truncation of this analog to the 13–36 fragment created a tool to probe Y2 receptor interactions while minimizing Y1 cross-reactivity.

Table 1: Key Structural Features of NPY and Select Analogs

| Peptide | Modifications | Receptor Selectivity |

|---|---|---|

| NPY (1–36) | Native sequence | Y1, Y2, Y4, Y5 |

| NPY (13–36) | Truncated N-terminus | Y2 |

| [Leu31,Pro34]NPY (1–36) | Leu³¹, Pro³⁴ substitutions | Y1 |

| [Leu31,Pro34]NPY (13–36) | Truncated N-terminus + Leu³¹, Pro³⁴ | Y2 |

Rationale for Structural Modifications in NPY Analog Development

The design of [Leu31,Pro34]-Neuropeptide Y (13–36) was driven by two objectives:

- Eliminating Y1 Receptor Activity : The Y1 receptor’s dependence on the N-terminal residues (1–12) necessitated truncation to create a Y2-selective ligand.

- Enhancing Y2 Binding Affinity : Substitutions at positions 31 and 34 were introduced to stabilize the α-helical conformation of the C-terminal fragment, which is critical for Y2 receptor engagement.

Structural Insights:

- Leucine at Position 31 : Replaces tyrosine in native NPY, reducing steric hindrance and improving hydrophobic interactions with Y2 receptor transmembrane domains.

- Proline at Position 34 : Introduces a rigid kink in the peptide backbone, mimicking the PP-fold structure observed in pancreatic polypeptide (PP), which enhances receptor binding stability.

Mutagenesis studies confirmed that these modifications preserve high-affinity Y2 binding while abolishing Y1 activity, making the analog indispensable for isolating Y2-mediated effects in complex biological systems.

Properties

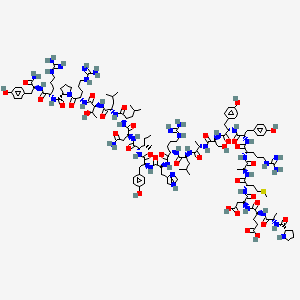

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C134H206N40O35S/c1-14-69(8)105(128(207)170-98(61-102(135)181)122(201)163-92(54-67(4)5)118(197)164-93(55-68(6)7)124(203)173-106(73(12)176)129(208)160-89(25-19-50-150-134(143)144)130(209)174-51-20-26-101(174)127(206)159-86(24-18-49-149-133(141)142)113(192)161-90(107(136)186)56-74-27-35-79(177)36-28-74)172-125(204)96(59-77-33-41-82(180)42-34-77)167-121(200)97(60-78-63-145-65-151-78)168-115(194)85(23-17-48-148-132(139)140)157-117(196)91(53-66(2)3)162-110(189)72(11)154-126(205)100(64-175)171-120(199)95(58-76-31-39-81(179)40-32-76)166-119(198)94(57-75-29-37-80(178)38-30-75)165-114(193)84(22-16-47-147-131(137)138)155-108(187)71(10)153-112(191)88(45-52-210-13)158-123(202)99(62-104(184)185)169-116(195)87(43-44-103(182)183)156-109(188)70(9)152-111(190)83-21-15-46-146-83/h27-42,63,65-73,83-101,105-106,146,175-180H,14-26,43-62,64H2,1-13H3,(H2,135,181)(H2,136,186)(H,145,151)(H,152,190)(H,153,191)(H,154,205)(H,155,187)(H,156,188)(H,157,196)(H,158,202)(H,159,206)(H,160,208)(H,161,192)(H,162,189)(H,163,201)(H,164,197)(H,165,193)(H,166,198)(H,167,200)(H,168,194)(H,169,195)(H,170,207)(H,171,199)(H,172,204)(H,173,203)(H,182,183)(H,184,185)(H4,137,138,147)(H4,139,140,148)(H4,141,142,149)(H4,143,144,150)/t69-,70-,71-,72-,73+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,105-,106-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSAEBCJFQIEJR-VYPRQJJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C134H206N40O35S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2969.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Leu31,pro34)-neuropeptide Y (13-36) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of (Leu31,pro34)-neuropeptide Y (13-36) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies like microwave-assisted peptide synthesis can enhance reaction rates and efficiency.

Chemical Reactions Analysis

Table 1: Binding Affinities of [Leu³¹,Pro³⁴]-NPY (13–36) in Cell Lines

| Receptor Type | Cell Line | IC₅₀ (nM) vs NPY | IC₅₀ (nM) vs NPY-(13–36) | Selectivity |

|---|---|---|---|---|

| Y₁ | SK-N-MC | 3.8 | >1000 | Y₁-specific |

| Y₂ | SMS-KAN | 320 | 3.2 | Y₂-specific |

| Y₁/Y₂ | Rat PC-12 | 7.9 | >1000 | Mixed |

Key Findings :

-

Y₁ specificity : Binds Y₁ receptors with 1000-fold selectivity over Y₂, displacing [¹²⁵I]NPY in SK-N-MC cells (IC₅₀ = 3.8 nM) .

-

Y₂ resistance : Minimal interaction with Y₂ receptors (IC₅₀ > 1000 nM in SMS-KAN cells) .

-

Calcium signaling : Activates transient cytoplasmic Ca²⁺ spikes in Y₁-expressing cells, mirroring NPY’s effects .

Table 2: In Vivo Pharmacological Effects

| Parameter | NPY | [Leu³¹,Pro³⁴]-NPY (13–36) |

|---|---|---|

| Vasopressor potency | ED₅₀ = 2.5 nmol/kg | ED₅₀ = 0.5 nmol/kg |

| Heart rate reduction | 20% | 35% |

| Receptor mediation | Y₁/Y₂ | Y₁-specific |

Mechanistic Insights :

-

Enhanced Y₁ activity : 5-fold greater vasopressor potency than NPY in rats due to reduced Y₂-mediated presynaptic inhibition .

-

Blood pressure effects : Causes dose-dependent hypertension followed by hypotension at higher doses .

Comparative Analysis with NPY Fragments

Scientific Research Applications

Cardiovascular Studies

Research indicates that (Leu31,Pro34)-NPY significantly increases blood pressure in anesthetized rat models. This effect is attributed to its selective action on the Y1 receptor. Such findings are crucial for understanding cardiovascular regulation and potential therapeutic interventions for hypertension.

Neuroblastoma Cell Line Studies

In vitro experiments demonstrate that (Leu31,Pro34)-NPY effectively displaces radiolabeled NPY from human neuroblastoma cells expressing Y1 receptors but not from those with Y2 receptors. This specificity highlights its potential utility in cancer research and targeted therapies.

Feeding Behavior Analysis

Studies involving central administration of (Leu31,Pro34)-NPY have shown its effectiveness in stimulating appetite in rodent models. This aligns with NPY's known role in feeding regulation and suggests applications in treating eating disorders.

Pain Modulation

Recent studies have explored the role of (Leu31,Pro34)-NPY in pain modulation. It has been observed to reduce mechanical and cold allodynia in rat models with chronic pain conditions, indicating its potential as a therapeutic agent for pain management.

Uniqueness

The modifications at positions 31 and 34 give (Leu31,Pro34)-neuropeptide Y distinct receptor binding affinities and physiological effects compared to other neuropeptides. This specificity makes it a valuable tool for studying structure-activity relationships within the neuropeptide Y family.

Case Study 1: Cardiovascular Effects

In a controlled study involving anesthetized rats, administration of (Leu31,Pro34)-NPY resulted in a significant increase in blood pressure compared to control groups. This finding underscores its potential as a model for studying hypertensive responses mediated by neuropeptides.

Case Study 2: Cancer Research

A study utilizing human neuroblastoma cell lines demonstrated that (Leu31,Pro34)-NPY could selectively bind to Y1 receptors, leading to insights into targeted cancer therapies that exploit this receptor's signaling pathways.

Case Study 3: Appetite Regulation

Research on rodent models showed that central administration of (Leu31,Pro34)-NPY led to increased food intake. These results suggest its applicability in developing treatments for obesity and related metabolic disorders.

Mechanism of Action

The mechanism of action of (Leu31,pro34)-neuropeptide Y (13-36) involves its interaction with specific neuropeptide Y receptors, particularly Y2 and Y5 receptors. Upon binding to these receptors, the peptide modulates intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These interactions result in various physiological effects, such as reduced anxiety and altered energy homeostasis.

Comparison with Similar Compounds

Receptor Selectivity and Binding Profiles

The pharmacological profile of [Leu³¹,Pro³⁴]NPY (13-36) distinguishes it from other NPY fragments and analogs:

Key Findings :

- Y1 vs.

- Cross-Reactivity : Peptide YY (PYY) and pancreatic polypeptide (PP) exhibit overlapping affinities for Y1/Y4/Y5 receptors, complicating their use in subtype-specific studies .

Functional Effects in Physiological Models

Cardiovascular Regulation

- [Leu³¹,Pro³⁴]NPY (13-36) : Potently increases blood pressure in anesthetized rats via Y1 receptor activation, with greater efficacy than full-length NPY .

- NPY (13-36) : Lacks pressor effects but attenuates neurogenic plasma extravasation (ID₅₀ = 4.3 nmol/kg) through Y2 receptors .

- N-Acetyl [Leu²⁸,Leu³¹]NPY (24–36) : Reduces Y2-mediated pain signaling but requires higher concentrations to block NPY (13-36) effects .

Opioid Withdrawal Modulation

- In morphine-dependent rats, [Leu³¹,Pro³⁴]NPY (13-36) (6 nmol) significantly reduces withdrawal symptoms, suggesting partial Y5 receptor cross-reactivity . This contrasts with its canonical Y1 selectivity, highlighting context-dependent receptor interactions .

Calcium Channel Inhibition

Pharmacokinetic and Potency Differences

| Parameter | [Leu³¹,Pro³⁴]NPY (13-36) | NPY (13-36) | N-Acetyl [Leu²⁸,Leu³¹]NPY (24–36) |

|---|---|---|---|

| ID₅₀ (Plasma Extravasation) | 23 nmol/kg (weak effect) | 4.3 nmol/kg | Not reported |

| Receptor Activation Threshold | 1–3 nM (Y1) | 1–5 nM (Y2) | 10–50 nM (Y2) |

| In Vivo Stability | Moderate (prone to degradation) | High | High |

Notable Observations:

- [Leu³¹,Pro³⁴]NPY (13-36) exhibits weaker functional potency in peripheral models (e.g., plasma extravasation) compared to Y2-selective fragments .

- Stability differences may arise from truncation and acetylation modifications in N-Acetyl [Leu²⁸,Leu³¹]NPY (24–36), which enhance resistance to enzymatic cleavage .

Structural and Mechanistic Insights

- Position 31 and 34 Substitutions : The Leu³¹ and Pro³⁴ substitutions in [Leu³¹,Pro³⁴]NPY (13-36) mimic pancreatic polypeptide (PP), redirecting affinity toward Y1/Y4/Y5 receptors .

- C-Terminal Truncation : Removal of residues 1–12 in NPY (13-36) abolishes Y1 binding but preserves Y2 activity due to conserved C-terminal motifs .

Biological Activity

(Leu31,Pro34)-neuropeptide Y (NPY) is a significant analog of the neuropeptide Y family, known for its high affinity towards the Y1 receptor subtype. This compound has garnered attention for its biological activity, particularly in the context of neurophysiology, cardiovascular regulation, and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including data tables and relevant research findings.

Overview of Neuropeptide Y

Neuropeptide Y is a 36-amino acid peptide that plays a crucial role in various physiological processes, including appetite regulation, stress response, and cardiovascular functions. It interacts with several receptor subtypes: Y1, Y2, Y4, and Y5. The analog (Leu31,Pro34)-NPY specifically acts as a potent agonist at the Y1 receptor, exhibiting a Ki value of 0.39 nM, indicating its high binding affinity .

Receptor Binding and Selectivity

(Leu31,Pro34)-NPY selectively binds to the Y1 receptor and does not exhibit significant binding to the Y2 receptor. This selectivity is crucial for delineating the physiological roles of NPY in various tissues. In vitro studies have shown that this analog can displace radiolabeled NPY from human neuroblastoma cell lines and rat PC-12 cells that express Y1 receptors .

Physiological Effects

The physiological implications of (Leu31,Pro34)-NPY include:

- Increased Blood Pressure : In anesthetized rats, (Leu31,Pro34)-NPY has been shown to be more potent than native NPY in elevating blood pressure .

- Feeding Behavior : Central administration of this analog stimulates feeding behavior in rats, similar to NPY itself .

- Calcium Mobilization : Binding of (Leu31,Pro34)-NPY to Y1 receptors leads to a transient increase in cytoplasmic free calcium concentrations in cells expressing these receptors .

Receptor Binding Affinity

| Receptor Type | Compound | Binding Affinity (Ki) |

|---|---|---|

| Y1 | (Leu31,Pro34)-NPY | 0.39 nM |

| Y2 | PYY | Comparable |

| NPY | Comparable |

Physiological Responses

| Response Type | Effect | Reference |

|---|---|---|

| Blood Pressure | Increased | |

| Feeding Behavior | Stimulated | |

| Calcium Concentration | Increased |

Case Studies

- Cardiovascular Studies : Research has demonstrated that (Leu31,Pro34)-NPY significantly increases blood pressure in anesthetized rat models. This effect was attributed to its selective action on the Y1 receptor .

- Neuroblastoma Cell Line Studies : In vitro experiments revealed that (Leu31,Pro34)-NPY effectively displaces radiolabeled NPY from human neuroblastoma cells that express Y1 receptors but not from those expressing Y2 receptors. This specificity underscores its potential utility in cancer research and therapeutic targeting .

- Feeding Behavior Analysis : Studies involving central administration of (Leu31,Pro34)-NPY have shown its effectiveness in stimulating appetite in rodent models. This aligns with NPY's known role in feeding regulation and suggests potential applications in treating eating disorders .

Q & A

Basic Research Questions

Q. What are the primary functional roles of (Leu31,pro34)-neuropeptide Y (13-36) in human and rat models, and how do these inform experimental design?

- Methodological Answer: The peptide acts as a selective Y1 receptor antagonist, modulating neuroendocrine and cardiovascular functions. Experimental design should prioritize receptor-binding assays (e.g., competitive inhibition studies using radiolabeled NPY) and functional readouts (e.g., cAMP modulation in transfected cell lines). Validate species-specific receptor affinities using knockout models or siRNA silencing to confirm target specificity . Include dose-response curves and control for endogenous NPY interference by using protease inhibitors in tissue homogenates .

Q. How do researchers standardize receptor binding assays for this peptide to ensure cross-study comparability?

- Methodological Answer: Standardization requires batch-to-batch peptide characterization via HPLC (>95% purity) and mass spectrometry (MS) to confirm molecular weight. Account for variations in peptide solubility by pre-testing dissolution buffers (e.g., acetic acid vs. saline) and measuring peptide content via amino acid analysis. For functional assays, use internal controls (e.g., reference agonists/antagonists) and report normalized binding percentages relative to baseline activity .

Q. What in vitro models are most appropriate for studying the peptide’s effects on neuronal signaling, and what validation criteria are required?

- Methodological Answer: Use primary neuronal cultures or transfected cell lines (e.g., HEK293 expressing human Y1 receptors). Validate receptor expression via qPCR or immunoblotting. For functional studies, employ calcium imaging or patch-clamp electrophysiology to assess downstream signaling. Include negative controls (e.g., scrambled peptide) and validate assay sensitivity using known Y1 antagonists .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in the peptide’s effects across different neuronal subtypes or experimental conditions?

- Methodological Answer: Contradictions often arise from differences in receptor isoform expression or assay sensitivity. Conduct systematic meta-analyses of existing data, stratifying results by experimental model (e.g., brain region, cell type). Use power analyses to determine if sample sizes were adequate to detect reported effects, and replicate studies with optimized statistical power (n ≥ 10 per group for in vivo rodent studies) . Employ advanced techniques like single-cell RNA sequencing to map receptor heterogeneity .

Q. What are the optimal methods for detecting low-abundance (Leu31,pro34)-neuropeptide Y (13-36) in tissue samples, given its rapid degradation?

- Methodological Answer: Use rapid tissue fixation (e.g., microwave irradiation) to halt enzymatic degradation. For quantification, combine immunoaffinity purification with high-sensitivity MS (e.g., LC-MS/MS) and stable isotope-labeled internal standards. Validate antibodies for specificity via knockout tissue controls. For functional persistence studies, employ ex vivo organotypic slice cultures with timed pharmacological inhibition .

Q. What are the key challenges in translating rodent-derived data on this peptide to human physiological or pathological contexts?

- Methodological Answer: Species-specific differences in Y1 receptor splice variants and pharmacokinetics (e.g., plasma half-life) complicate translation. Address this by:

- Comparing human and rodent receptor structures via homology modeling.

- Using humanized transgenic models or patient-derived induced pluripotent stem cells (iPSCs).

- Incorporating microdialysis in non-human primates to assess blood-brain barrier penetration .

Q. How should researchers address ethical considerations when designing human studies involving neuropeptide Y analogs?

- Methodological Answer: For early-phase trials, adhere to equipoise principles by justifying potential benefits (e.g., novel anxiolytic therapy) against risks (e.g., cardiovascular side effects). Implement blinded, placebo-controlled designs with explicit stopping rules for adverse events. Ensure informed consent documents clearly explain the peptide’s mechanism and preclinical evidence. Include independent data monitoring committees for risk-benefit reassessment .

Methodological Frameworks

-

SPIDER Framework : Use for qualitative studies (e.g., patient experiences with NPY-related therapies):

-

CLIP Framework : For translational studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.